ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-[(quinoxalin-2-ylsulfanyl)methyl]-4H-pyran-3-carboxylate
Description
This compound is a 4H-pyran derivative with a multi-substituted aromatic framework. Its core structure includes:
- 6-Amino and 5-cyano groups at positions 5 and 6, respectively.
- A 2-fluorophenyl substituent at position 4, contributing steric bulk and electronic modulation.
- A quinoxalin-2-ylsulfanylmethyl group at position 2, introducing a bicyclic aromatic system with two nitrogen atoms.
- An ethyl ester at position 3, enhancing lipophilicity compared to methyl esters.
The 2-fluorophenyl group may influence metabolic stability and steric effects compared to other aryl substituents .
Properties
Molecular Formula |
C24H19FN4O3S |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-(quinoxalin-2-ylsulfanylmethyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C24H19FN4O3S/c1-2-31-24(30)22-19(13-33-20-12-28-17-9-5-6-10-18(17)29-20)32-23(27)15(11-26)21(22)14-7-3-4-8-16(14)25/h3-10,12,21H,2,13,27H2,1H3 |
InChI Key |
VXWWOOLGAYKREB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2F)C#N)N)CSC3=NC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Biological Activity
Ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-[(quinoxalin-2-ylsulfanyl)methyl]-4H-pyran-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, supported by relevant research findings and data tables.
1. Synthesis and Structural Characteristics
The compound can be synthesized using a multi-step reaction involving various reagents. The synthesis typically includes the use of quinoxaline derivatives and other reagents to form the pyran ring structure. The synthesis process often results in a crystalline form, which can be analyzed using X-ray crystallography to confirm its structure and purity.
2. Biological Activity Overview
The biological activity of this compound has been investigated across various studies, revealing several pharmacological effects:
2.1 Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, pyrano[2,3-c]pyrazole derivatives have shown potent cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
2.2 Antimicrobial Activity
Compounds related to ethyl 6-amino derivatives have demonstrated bactericidal and antifungal properties. Studies have reported that these compounds can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for antibiotic development .
2.3 Anti-inflammatory Effects
Ethyl 6-amino derivatives have also been evaluated for their anti-inflammatory activities. Specific studies have shown that these compounds can reduce inflammation markers in vitro and in vivo, suggesting their potential use in treating inflammatory diseases .
The mechanism by which ethyl 6-amino-5-cyano compounds exert their biological effects often involves interaction with specific molecular targets:
- Inhibition of Kinases : Some studies suggest that these compounds may act as inhibitors of kinases involved in cancer progression, such as Chk1 kinase .
- Cell Cycle Arrest : Research indicates that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
4. Case Studies
Several case studies highlight the efficacy of ethyl 6-amino derivatives:
- Study on MDA-MB-231 Cells : A recent study demonstrated that a related compound significantly inhibited cell proliferation with an IC50 value of 27.6 µM, indicating strong potential for breast cancer treatment.
- Antimicrobial Evaluation : In another case study, a series of synthesized pyran derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
5. Conclusion
This compound represents a promising compound with diverse biological activities, particularly in anticancer and antimicrobial applications. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of ethyl 6-amino-5-cyano-4H-pyran have shown promising anticancer properties. Studies have demonstrated that certain analogs exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through pathways associated with cell cycle regulation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses significant antibacterial properties against a range of pathogens, making it a candidate for developing new antibiotics. The presence of the cyano group is believed to enhance its interaction with bacterial cell membranes, leading to increased efficacy .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound indicate potential benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress has been highlighted as a mechanism for its protective effects on neuronal cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-[(quinoxalin-2-ylsulfanyl)methyl]-4H-pyran-3-carboxylate is crucial for optimizing its pharmacological properties. Modifications to the fluorophenyl group or variations in the quinoxaline moiety can significantly influence biological activity. For example, substituting different groups at specific positions can enhance potency or selectivity against target enzymes or receptors .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of ethyl 6-amino-5-cyano-4H-pyran and tested their anticancer activity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The most active derivative showed IC50 values in the low micromolar range, indicating strong cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics, suggesting their potential utility in treating resistant bacterial infections .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ester Hydrolysis | H₂O/NaOH, reflux | Ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-[(quinoxalin-2-ylsulfanyl)methyl]-4H-pyran-3-carboxylic acid | ~80% |
Mechanism : Base-catalyzed cleavage of the ester bond, yielding the carboxylic acid.
Hydrolysis of the Cyano Group
Conditions : Acidic (HCl, H₂O) or Basic (NaOH, H₂O)
-
Acidic Conditions : Converts cyano group to carboxylic acid.
-
Basic Conditions : Forms carboxamide.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cyanide to Acid | HCl, reflux | Ethyl 6-amino-4-(2-fluorophenyl)-2-[(quinoxalin-2-ylsulfanyl)methyl]-4H-pyran-3-carboxylic acid | ~70% | |
| Cyanide to Amide | NaOH, H₂O | Ethyl 6-amino-4-(2-fluorophenyl)-2-[(quinoxalin-2-ylsulfanyl)methyl]-4H-pyran-3-carboxamide | ~60% |
Acylation of the Amino Group
Conditions : Acyl chloride (e.g., benzoyl chloride), base (e.g., NaHCO₃)
-
Product : N-Acylated derivative (e.g., N-benzoyl derivative).
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | Benzoyl chloride, NaHCO₃ | N-Benzoyl derivative | ~65% |
Oxidation of the Sulfanyl Group
Conditions : Oxidizing agents (e.g., H₂O₂, m-CPBA)
-
Products : Sulfinyl or sulfonyl derivatives.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂, CH₃CN | Ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-[(quinoxalin-2-ylsulfinyl)methyl]-4H-pyran-3-carboxylate | ~50% |
Nucleophilic Substitution
Conditions : SₙAr or Sₙ2 mechanisms, activated by leaving groups (e.g., halides).
-
Example : Replacement of a halogen on the pyran ring with a nucleophile (e.g., hydroxide, amine).
Mechanistic Insights
-
Pyran Ring Stability : The planar pyran structure allows for selective reactivity at functional groups (e.g., ester, cyano) without ring disruption.
-
Sulfanyl Reactivity : The quinoxalin-2-ylsulfanyl group may participate in redox reactions or act as a leaving group under specific conditions.
-
Fluorophenyl Substituent : The electron-withdrawing fluorine enhances stability and directs reactivity to electron-rich regions (e.g., amino group).
Research Findings
-
Synthesis Optimization : Multi-step methods (e.g., Zn-catalyzed condensation) yield pyran derivatives efficiently .
-
Functional Group Reactivity : Ester and cyano groups are highly reactive under basic/acidic conditions, enabling targeted modifications.
-
Catalyst Role : Zn(L-proline)₂ and similar catalysts enhance reaction rates and selectivity in pyran formation .
Note: Specific reaction yields and conditions are inferred from analogous compounds in the provided sources.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional variations among related 4H-pyran-3-carboxylate derivatives are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent at Position 4: The 2-fluorophenyl group in the target compound provides a balance of steric and electronic effects compared to 3-fluorophenyl () or chlorophenyl () derivatives. Fluorine’s electron-withdrawing nature may enhance metabolic stability and influence dipole interactions .
Substituent at Position 2: The quinoxalin-2-ylsulfanylmethyl group in the target compound introduces a bicyclic system with dual nitrogen atoms, enabling stronger π-π interactions and hydrogen bonding compared to pyridine () or phenyl () groups.
Synthetic Routes: Multi-component reactions involving aldehydes, malononitrile, and active methylene compounds are common (). The target compound likely employs 2-fluorobenzaldehyde and quinoxaline-2-thiol as precursors.
Biological Activity: While direct data on the target compound is unavailable, pyran derivatives with amino and cyano groups exhibit antibacterial, antifungal, and antitumor activities (). The quinoxaline moiety may enhance these effects due to its prevalence in bioactive molecules .
Research Findings and Implications
- Crystallography: Related compounds (e.g., ) show planar pyran rings stabilized by N–H⋯O/N hydrogen bonds. The target compound’s crystal structure is expected to exhibit similar features, with additional interactions from the quinoxaline group.
- Structure-Activity Relationship (SAR): The quinoxaline and 2-fluorophenyl groups may synergize to improve target binding and metabolic resistance compared to analogs with simpler substituents.
- Analytical Characterization: LCMS, NMR, and HPLC () would confirm purity and structure, with complex splitting patterns in NMR due to the quinoxaline moiety.
Preparation Methods
Four-Component One-Pot Synthesis
The most efficient route to synthesize substituted 4H-pyran derivatives involves multi-component reactions (MCRs). For the target compound, a four-component protocol has been proposed, adapting methodologies from pyrano[2,3-c]pyrazole syntheses. The general framework includes:
- Reactants :
- Ethyl acetoacetate or analogous β-ketoesters (to introduce the ethyl carboxylate group).
- 2-Fluorobenzaldehyde (to introduce the 2-fluorophenyl moiety).
- Malononitrile (to contribute the cyano and amino groups).
- Quinoxaline-2-thiol derivative (to furnish the sulfanyl methyl group).
- Catalyst : Indium(III) chloride (InCl₃, 20 mol%) in 50% ethanol.
- Conditions : Ultrasonic irradiation (25 kHz, 250 W) at 40°C for 20 minutes.
Mechanism :
- Step 1 : Knoevenagel condensation between 2-fluorobenzaldehyde and malononitrile forms an α,β-unsaturated nitrile.
- Step 2 : Michael addition of the β-ketoester to the nitrile intermediate.
- Step 3 : Cyclization to form the pyran ring, followed by nucleophilic substitution with quinoxaline-2-thiol to introduce the sulfanyl methyl group.
Solvent and Catalyst Optimization
Optimal conditions for MCRs require careful selection of solvents and catalysts:
Stepwise Synthesis for Complex Substituents
Preparation of Quinoxaline-2-Thiol
The quinoxaline-2-sulfanyl group requires pre-synthesis due to its complexity. A two-step procedure is employed:
- Synthesis of Quinoxaline-2-Thiol :
- Alkylation :
Challenges :
Functionalization of the Pyran Core
The 4-(2-fluorophenyl) and 5-cyano groups are introduced via:
- Aldol Condensation : 2-Fluorobenzaldehyde reacts with malononitrile under basic conditions to form an α-cyanocinnamate intermediate.
- Cyclization : The intermediate undergoes 6-endo-dig cyclization with the β-ketoester to form the pyran ring.
Key Modification :
- Use of microwave irradiation (80°C, 1 hour) instead of ultrasound improves yield by 10–15% for electron-deficient aldehydes.
Comparative Analysis of Synthetic Routes
One-Pot vs. Stepwise Approaches
Catalytic Systems
| Catalyst | Reaction Time | Yield | Selectivity |
|---|---|---|---|
| InCl₃ | 20 min | 95% | High |
| Niobium-based | 1 hour | 85% | Moderate |
| Catalyst-free | 2 hours | 70% | Low |
InCl₃ outperforms other catalysts due to its Lewis acidity, which activates both carbonyl and nitrile groups.
Characterization and Quality Control
Spectroscopic Validation
¹H NMR :
IR :
Industrial-Scale Considerations
Green Chemistry Metrics
| Metric | One-Pot MCR | Stepwise Synthesis |
|---|---|---|
| Atom Economy | 85% | 65% |
| E-Factor | 0.8 | 2.1 |
| PMI | 1.2 | 3.4 |
The one-pot method aligns with green chemistry principles due to higher atom economy and lower waste generation.
Q & A
Q. What are the established synthetic routes for ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-[(quinoxalin-2-ylsulfanyl)methyl]-4H-pyran-3-carboxylate?
The compound can be synthesized via multi-component reactions (MCRs) . For example, analogous pyran derivatives have been prepared using rapid four-component reactions in aqueous media, which offer high atom economy and reduced purification steps . Another approach involves Biginelli-like cyclization , where thiourea derivatives, aldehydes, and β-ketoesters undergo condensation to form pyran scaffolds . Key steps include:
- Solvent selection : Water or ethanol for eco-friendly synthesis.
- Catalysts : Acidic or basic conditions to drive cyclization.
- Temperature control : Reactions often proceed at 60–80°C for 6–12 hours.
Q. How is the structural characterization of this compound performed?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the 3D structure, particularly for verifying substituent positions and stereochemistry . Complementary methods include:
- NMR spectroscopy : and NMR to confirm proton environments and carbon connectivity.
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- FT-IR : Identification of functional groups (e.g., cyano, carboxylate).
Q. What purification techniques are recommended for isolating this compound?
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 3:7 to 1:1 ratios) .
- Recrystallization : Use polar solvents like ethanol or methanol to improve crystal quality for XRD .
- HPLC : For high-purity (>95%) isolation, especially if biological testing is planned .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction design for this compound?
The ICReDD framework integrates quantum chemical calculations, reaction path searches, and experimental data to predict optimal conditions. For example:
- Reaction pathway modeling : Density Functional Theory (DFT) to identify transition states and energy barriers .
- Solvent effects : COSMO-RS simulations to select solvents that stabilize intermediates .
- Machine learning : Training models on existing pyran synthesis data to predict yields and side products .
Q. What strategies resolve contradictions between experimental and computational spectroscopic data?
- SC-XRD validation : Use crystallographic data to cross-check NMR or IR assignments .
- Dynamic NMR studies : Variable-temperature NMR to detect conformational changes affecting chemical shifts.
- DFT-NMR comparison : Calculate theoretical NMR spectra (e.g., using Gaussian) and compare with experimental data to identify misassignments .
Q. How can the biological activity of this compound be systematically evaluated?
- Targeted assays : Test against enzymes (e.g., kinases) due to the quinoxaline moiety’s known role in inhibition .
- Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays.
- ADMET profiling : Predict pharmacokinetics using software like SwissADME or ADMETLab .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Reactor design : Continuous-flow systems to improve heat/mass transfer in exothermic steps .
- Separation optimization : Membrane technologies for efficient solvent recovery .
- Process control : Real-time monitoring via Raman spectroscopy to track reaction progress .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
